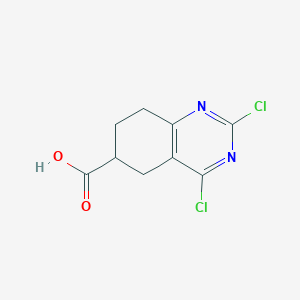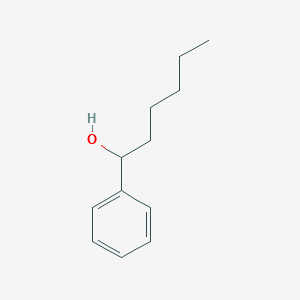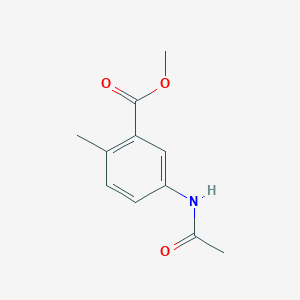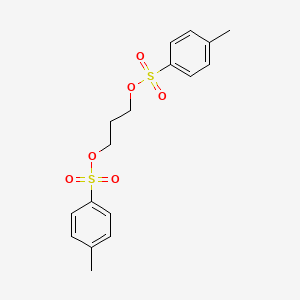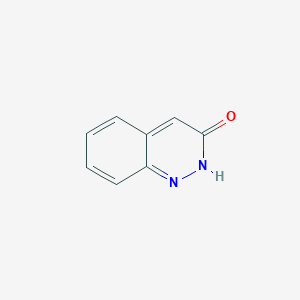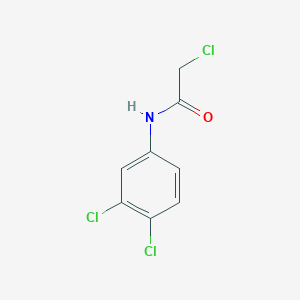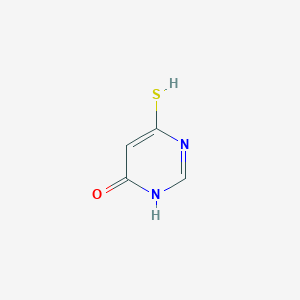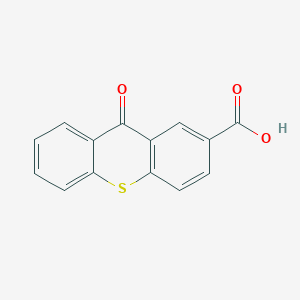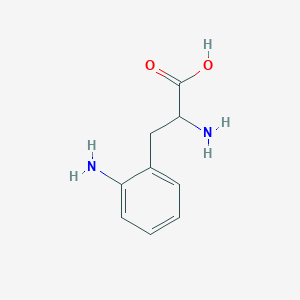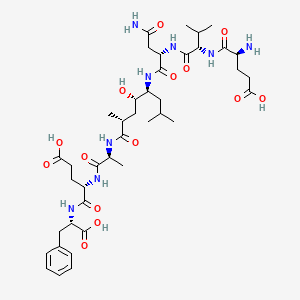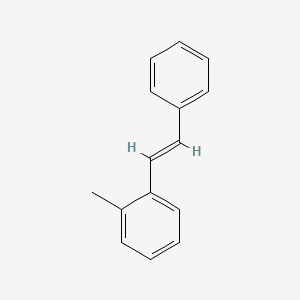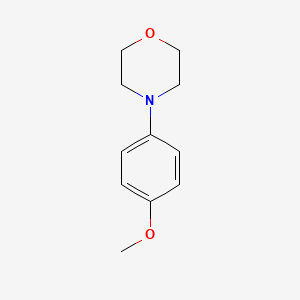
4-(4-Metoxifenil)morfolina
Descripción general
Descripción
4-(4-Methoxyphenyl)morpholine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . It is a white to brown solid at room temperature .
Synthesis Analysis
The synthesis of morpholines, including 4-(4-Methoxyphenyl)morpholine, has been a subject of significant research due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of 4-(4-Methoxyphenyl)morpholine consists of a six-membered ring containing two heteroatoms, oxygen and nitrogen . The compound has a molar refractivity of 54.7±0.3 cm3, a molar volume of 176.7±3.0 cm3, and a polarizability of 21.7±0.5 10-24 cm3 .Physical And Chemical Properties Analysis
4-(4-Methoxyphenyl)morpholine is a white to brown solid with a molecular weight of 193.25 . It has a density of 1.1±0.1 g/cm3, a boiling point of 335.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación
Investigación en Ciencias de la Vida
4-(4-Metoxifenil)morfolina: se utiliza en la investigación en ciencias de la vida debido a su importancia estructural en moléculas bioactivas. Sirve como un andamiaje en la síntesis de diversos compuestos biológicamente relevantes, incluyendo aquellos con potenciales efectos terapéuticos .
Ciencia de Materiales
En la ciencia de materiales, la estructura química única de este compuesto se explora por su potencial en la creación de nuevos materiales. Su anillo de morfolina puede ser un componente clave en polímeros o materiales basados en moléculas pequeñas, que podrían tener aplicaciones que van desde la electrónica hasta los recubrimientos .
Síntesis Química
This compound: juega un papel crucial en la síntesis química, particularmente en la formación de derivados de morfolina. Estos derivados son integrales en la síntesis de una amplia gama de productos químicos, incluyendo productos farmacéuticos y agroquímicos .
Cromatografía
Este compuesto también es significativo en la cromatografía, donde se puede utilizar como un estándar o un reactivo. Sus propiedades permiten la separación de mezclas complejas, ayudando en la purificación y el análisis de sustancias .
Investigación Analítica
En la investigación analítica, This compound es valiosa por su papel en el desarrollo y validación de métodos. Se puede utilizar para calibrar instrumentos o como un reactivo en el desarrollo de nuevas técnicas analíticas .
Productos Farmacéuticos
El anillo de morfolina es un motivo común en los productos farmacéuticos, y This compound no es la excepción. Se utiliza en la síntesis de varios fármacos, actuando como un precursor o un intermedio en la producción de ingredientes farmacéuticos activos .
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-4-2-10(3-5-11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUAMNUAFGPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327786 | |
| Record name | 4-(4-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27347-14-4 | |
| Record name | 4-(4-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the new nitration process for 4-(4-Methoxyphenyl)morpholine?
A1: The research details a novel nitration process for 4-(4-Methoxyphenyl)morpholine that offers several advantages over traditional methods. The key improvement is the controlled addition of the 4-(4-Methoxyphenyl)morpholine nitric acid salt to concentrated sulfuric acid. This approach ensures a precise 1:1 molar ratio of the substrate and nitric acid, effectively preventing under- or over-nitration []. This control leads to a more robust and safer process with a 59% yield improvement, 30% capacity increase, and 40% waste reduction compared to previous methods [].
Q2: Are there any safety concerns associated with the nitration of 4-(4-Methoxyphenyl)morpholine?
A2: The research highlights that traditional nitration reactions can pose safety risks due to the potential for uncontrolled exothermic reactions and the formation of undesired byproducts. The newly developed process incorporates a detailed thermal hazard analysis, mitigating these risks and leading to a safer working environment [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


